2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide, also known as TFAOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAOCA is a versatile compound that has been synthesized using various methods and has been studied for its potential applications in several fields.
Mechanism of Action
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide inhibits protein kinases by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins. The inhibition of protein kinases by 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has also been shown to have low toxicity, making it a safe compound to work with. However, 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide. One potential area of study is the development of 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide-based inhibitors for specific protein kinases involved in various diseases. Another area of research is the investigation of 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide's potential as an anti-inflammatory agent in animal models of inflammation. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide in vivo to better understand its potential clinical applications.
Synthesis Methods
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide can be synthesized using various methods, including the reaction of 2-oxochromene-6-carboxylic acid with 2-amino-2,2,2-trifluoroacetamide in the presence of a coupling agent such as EDCI or DCC. The reaction yields 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide as a white crystalline solid, which can be further purified using recrystallization techniques.
Scientific Research Applications
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has been explored as a potential inhibitor of protein kinases, which are enzymes involved in various cellular processes. 2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide has also been studied for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)10(17)15-7-2-3-8-6(5-7)1-4-9(16)18-8/h1-5H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMJGZUGMNOPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-oxochromen-6-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.